molecular formula C8H13NO3 B8712585 1-(6-Ethoxy-5,6-dihydro-4H-1,2-oxazin-3-yl)ethan-1-one CAS No. 80322-63-0

1-(6-Ethoxy-5,6-dihydro-4H-1,2-oxazin-3-yl)ethan-1-one

Cat. No. B8712585
CAS RN: 80322-63-0
M. Wt: 171.19 g/mol
InChI Key: UERLTCIRLZEQEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Ethoxy-5,6-dihydro-4H-1,2-oxazin-3-yl)ethan-1-one is a useful research compound. Its molecular formula is C8H13NO3 and its molecular weight is 171.19 g/mol. The purity is usually 95%.
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properties

CAS RN

80322-63-0

Product Name

1-(6-Ethoxy-5,6-dihydro-4H-1,2-oxazin-3-yl)ethan-1-one

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

1-(6-ethoxy-5,6-dihydro-4H-oxazin-3-yl)ethanone

InChI

InChI=1S/C8H13NO3/c1-3-11-8-5-4-7(6(2)10)9-12-8/h8H,3-5H2,1-2H3

InChI Key

UERLTCIRLZEQEQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1CCC(=NO1)C(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 1000 ml three-neck flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet adapter was heat dried and charged with nitrogen. When the flask was at room temperature, it was loaded in order: 39.5 g (0.37 mole) of anhydrous sodium carbonate; (with stirring) 132 g (1.83 mole) of ethyl vinyl ether; and (portionwise over a period of 7 minutes) 10.0 g (0.074 mole) of 1-chlorobutan-2,3-dione-2-oxime [Oglobin et al., J. Gen. Chem. U.S.S.R. 34, 2710 (1964)]. Stirring was continued for 21 hours. The reaction mixture was filtered, the solid cake rinsed with diethyl ether, and the combined filtrate and rinses were evaporated under reduced pressure (bath temperature maintained at <40° C.). There was obtained 12.4 g (98%) of the title compound as an oil; nmr spectroscopy indicated it to be essentially 100% pure. This procedure is essentially that described by T. L. Gilchrist, G. M. Iskander and A. K. Yagoub (J. Chem. Soc., Chem. Commun. 1981, 696-698).
Quantity
39.5 g
Type
reactant
Reaction Step One
Quantity
132 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Yield
98%

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